Dehydroxynocardamine

Description

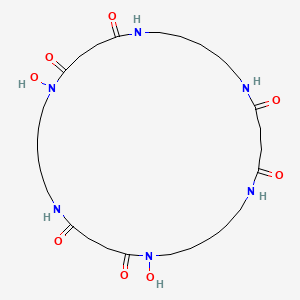

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,12-dihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O8/c34-22-10-11-23(35)29-18-6-2-8-20-32(40)27(39)15-13-25(37)31-19-7-3-9-21-33(41)26(38)14-12-24(36)30-17-5-1-4-16-28-22/h40-41H,1-21H2,(H,28,34)(H,29,35)(H,30,36)(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHHIGWFFMCQOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCC1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345876 | |

| Record name | Dehydroxynocardamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292862-78-3 | |

| Record name | Dehydroxynocardamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydroxynocardamine: A Technical Overview of its Chemical Structure and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroxynocardamine is a cyclic hydroxamate siderophore, a class of high-affinity iron chelators produced by various microorganisms to scavenge ferric iron (Fe³⁺) from the environment. Siderophores play a crucial role in microbial iron acquisition, which is essential for a variety of cellular processes. This compound is structurally related to nocardamine, a well-known siderophore produced by various actinomycetes. This document provides a detailed examination of the chemical structure of this compound, along with relevant (though limited) spectroscopic data, a proposed biosynthetic pathway, and a general overview of its role in biological systems.

Chemical Structure and Properties

This compound is a macrocyclic peptide-like molecule. Its structure consists of three repeating units of 1-amino-5-(hydroxyamino)pentane and succinic acid, linked by amide bonds. Unlike its parent compound, nocardamine, which has three hydroxamate groups, this compound possesses two hydroxamate functional groups and one amide group in the corresponding position on the macrocycle.

The systematic IUPAC name for this compound is 1,12-dihydroxy-1,6,12,17,23,28-hexaazacyclotritriacontane-2,5,13,16,24,27-hexone .[1] Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₇H₄₈N₆O₈ |

| Molecular Weight | 584.71 g/mol |

| Monoisotopic Mass | 584.35336 Da |

| SMILES | ON1CCCCCNC(=O)CCC(=O)NCCCCCNC(=O)CCC(=O)N(O)CCCCCNC(=O)CCC1=O |

| InChI | InChI=1S/C27H48N6O8/c34-22-10-11-23(35)29-18-6-2-8-20-32(40)27(39)15-13-25(37)31-19-7-3-9-21-33(41)26(38)14-12-24(36)30-17-5-1-4-16-28-22/h40-41H,1-21H2,(H,28,34)(H,29,35)(H,30,36)(H,31,37) |

| InChIKey | ABHHIGWFFMCQOC-UHFFFAOYSA-N |

Spectroscopic Data

Detailed spectroscopic assignments for this compound are not widely available in the public domain. However, unassigned ¹³C NMR data has been reported.

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (ppm) |

| 174.9 |

| 174.8 |

| 173.1 |

| 172.9 |

| 50.8 |

| 47.9 |

| 38.9 |

| 38.8 |

| 31.5 |

| 31.4 |

| 29.8 |

| 29.7 |

| 28.1 |

| 27.9 |

| 27.2 |

| 27.1 |

| 26.5 |

| 26.4 |

| 25.0 |

| 24.9 |

Note: Data obtained from SpectraBase.[2][3] Assignments of these chemical shifts to specific carbon atoms in the this compound structure require further detailed 2D NMR analysis.

Experimental Protocols

General Protocol for the Isolation of Hydroxamate Siderophores from Streptomyces

-

Cultivation: A pure culture of the Streptomyces strain is inoculated into a suitable liquid medium with low iron content to induce siderophore production. The culture is incubated for several days with agitation.

-

Harvesting and Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate (B1210297) or a resin-based method (e.g., Amberlite XAD-16).

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the siderophores. This may include:

-

Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 material with a gradient elution system (e.g., methanol/water or chloroform/methanol).

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase HPLC column to obtain the pure compound.

-

-

Characterization: The purified compound is then characterized using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure.

-

Mandatory Visualizations

Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound is proposed to follow a pathway similar to that of other hydroxamate siderophores, such as nocardamine, which is synthesized by a non-ribosomal peptide synthetase (NRPS)-independent pathway. The key precursors are L-lysine and succinyl-CoA.

References

Dehydroxynocardamine: A Comprehensive Technical Guide on its Discovery, Origin, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydroxynocardamine, a cyclic hydroxamate siderophore, has garnered interest within the scientific community due to its presence in diverse microbial niches, from marine sponges to the human nasal cavity. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthetic pathway of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation in structured formats, and visual representations of key pathways and workflows. While quantitative production data remains sparse in publicly accessible literature, this guide collates the existing knowledge to facilitate further research and development.

Discovery and Initial Characterization

This compound was first reported in 2005 by Lee et al. from a marine-derived actinomycete of the genus Streptomyces, which was isolated from an unidentified marine sponge.[1][2][3] The structure of this compound was elucidated through combined spectral analyses and was identified as a dehydroxy derivative of the known siderophore, nocardamine.[1][3] It is also referred to as terragine E.[4] The initial discovery highlighted the potential of marine microorganisms as a source of novel natural products.

Experimental Protocols: Isolation and Structure Elucidation

1.1.1. Fermentation and Extraction

A pure culture of the producing microorganism is cultivated in a suitable liquid medium to encourage the production of secondary metabolites. After an appropriate incubation period, the culture broth is harvested. The broth is typically separated into the mycelium and the supernatant by centrifugation or filtration. The target compound, this compound, being a secreted siderophore, is primarily found in the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the desired metabolites into the organic phase. The organic extract is then concentrated under reduced pressure to yield a crude extract.

1.1.2. Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate this compound. This multi-step process often involves:

-

Column Chromatography: The crude extract is first fractionated using column chromatography, often with a silica (B1680970) gel or a reversed-phase (e.g., C18) stationary phase. A gradient of solvents with increasing polarity is used to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound (identified by techniques like thin-layer chromatography or mass spectrometry) are further purified by semi-preparative or preparative HPLC. This step is crucial for obtaining the compound in high purity.

1.1.3. Structure Elucidation

The purified this compound is then subjected to spectroscopic analysis to determine its chemical structure. The key techniques employed are:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of atoms within the molecule and thus its complete structure.

Origin and Producing Organisms

This compound has been identified from a variety of bacterial sources, indicating its relevance in different ecological contexts. The known producers of this compound are summarized in the table below.

| Producing Organism | Natural Habitat/Context | Significance |

| Streptomyces sp. | Marine Sponge Symbiont | Original source of discovery, highlighting marine environments as a reservoir of novel bioactive compounds. |

| Corynebacterium propinquum | Human Nasal Microbiota | Plays a role in microbial competition for iron, potentially influencing the composition of the nasal microbiome.[4][5] |

| Engineered Streptomyces lividans | Laboratory Strain | Demonstrates the feasibility of heterologous expression of the biosynthetic pathway for production and further study. |

Biosynthesis of this compound

This compound is a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺), produced by microorganisms to scavenge this essential nutrient from their environment. Its biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC).

The this compound Biosynthetic Gene Cluster

A biosynthetic gene cluster for this compound has been identified and characterized in Corynebacterium propinquum.[4][5] This cluster, designated as the dno cluster, contains the genes encoding the enzymes necessary for the synthesis and transport of this compound. The organization of a similar gene cluster for the related siderophore, nocardamine, provides a model for understanding the biosynthesis of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed via a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway. The key steps are outlined below and illustrated in the accompanying diagram.

-

Precursor Supply: The biosynthesis begins with the amino acid L-lysine.

-

Decarboxylation: The enzyme lysine (B10760008) decarboxylase, likely encoded by a gene analogous to desA in the desferrioxamine pathway, catalyzes the removal of a carboxyl group from L-lysine to produce cadaverine (B124047).

-

Hydroxylation: A monooxygenase, analogous to DesB, then hydroxylates the terminal amino group of cadaverine to yield N-hydroxy-cadaverine.

-

Acylation: The N-hydroxy-cadaverine is subsequently acylated with succinate, which is derived from the Krebs cycle.

-

Chain Elongation and Cyclization: Three units of N-hydroxy-N-succinyl-cadaverine are then iteratively condensed and cyclized to form the final macrocyclic structure of this compound. This process is facilitated by NIS synthetases.

Data Presentation

Currently, there is a lack of publicly available quantitative data regarding the production titers, yields, or enzyme kinetics for this compound. This represents a significant knowledge gap and an opportunity for future research. Investigations into optimizing fermentation conditions for the producing strains and characterizing the enzymatic activities within the biosynthetic pathway would provide valuable data for biotechnological applications.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Discovery

Caption: General experimental workflow for discovery.

Conclusion and Future Perspectives

This compound stands as an intriguing natural product with a foothold in both environmental and clinical microbiology. Its discovery and the elucidation of its biosynthetic pathway have paved the way for further investigation into its biological role and potential applications. Key areas for future research include:

-

Quantitative Analysis: A thorough investigation to quantify the production of this compound in its native and engineered hosts is essential for any future biotechnological development.

-

Enzyme Characterization: Detailed biochemical characterization of the enzymes in the dno biosynthetic gene cluster will provide a deeper understanding of the catalytic mechanisms and could enable biocatalytic applications.

-

Biological Activity: Further studies are needed to fully elucidate the role of this compound in microbial communities, particularly in the context of the human microbiome and its potential impact on health and disease.

-

Therapeutic Potential: As a siderophore, this compound or its derivatives could be explored for applications in iron chelation therapy or as a component of "Trojan horse" antibiotic strategies, where an antibiotic is attached to the siderophore to facilitate its uptake by pathogenic bacteria.

This technical guide provides a solid foundation of the current knowledge on this compound, with the aim of stimulating and guiding future research in this promising area of natural product science.

References

An In-depth Technical Guide to the Dehydroxynocardamine Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroxynocardamine, a hydroxamate siderophore produced by Corynebacterium propinquum, plays a significant role in iron acquisition and microbial competition. The biosynthesis of this secondary metabolite is orchestrated by the dno gene cluster. This technical guide provides a comprehensive analysis of the this compound biosynthetic gene cluster (dno), outlining the putative functions of the encoded enzymes, the proposed biosynthetic pathway, and detailed experimental protocols for the functional analysis of this cluster. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug development, facilitating further investigation into this intriguing biosynthetic pathway and its potential applications.

Introduction to the this compound Biosynthetic Gene Cluster (dno)

The this compound biosynthetic gene cluster (BGC) from Corynebacterium propinquum is responsible for the synthesis of the hydroxamate siderophore, this compound. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron in iron-limiting environments. The dno gene cluster, as identified in the MIBiG database (BGC0002073), is comprised of a set of genes, dnoA through dnoG, which encode the enzymes and transporters necessary for the biosynthesis and export of this compound.[1] The production of siderophores like this compound is often tightly regulated by the intracellular iron concentration, typically controlled by a Diphtheria toxin repressor (DtxR)-like protein that binds to a specific DNA motif in the promoter region of the biosynthetic genes under iron-replete conditions, thereby repressing their transcription.

Genetic Organization and Putative Enzyme Functions

The dno gene cluster consists of seven open reading frames (ORFs) with predicted functions based on homology to enzymes in other well-characterized siderophore biosynthetic pathways. The genetic organization and the putative function of each gene product are summarized in Table 1.

Table 1: Putative Functions of Gene Products in the this compound BGC

| Gene | Protein Product Homology | Putative Function in this compound Biosynthesis |

| dnoA | Iron-siderophore ABC transporter substrate-binding protein | Binds extracellular ferric-dehydroxynocardamine complex for transport into the cell. |

| dnoB | Aminotransferase class V-fold PLP-dependent enzyme | Catalyzes the transfer of an amino group, likely involved in the modification of the precursor molecule. |

| dnoC | L-lysine 6-monooxygenase (NADPH) | Catalyzes the hydroxylation of the ε-amino group of L-lysine to form N⁶-hydroxy-L-lysine, a key precursor.[2] |

| dnoD | GNAT family N-acetyltransferase | Transfers an acetyl group from acetyl-CoA to the hydroxylamine (B1172632) moiety of a biosynthetic intermediate.[1][3][4][5][6] |

| dnoE | Iron ABC transporter permease | Forms part of the membrane-spanning channel for the import of the ferric-siderophore complex. |

| dnoF | Iron ABC transporter permease | Forms part of the membrane-spanning channel for the import of the ferric-siderophore complex. |

| dnoG | ABC transporter ATP-binding protein | Provides the energy for the transport of the ferric-siderophore complex by hydrolyzing ATP. |

Proposed Biosynthetic Pathway of this compound

Based on the putative functions of the Dno enzymes and the known biosynthesis of similar hydroxamate siderophores, a plausible biosynthetic pathway for this compound is proposed. The pathway is initiated with the hydroxylation of L-lysine, followed by acetylation and subsequent assembly into the final siderophore structure.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production (Illustrative)

Table 2: Illustrative this compound Production Levels

| Condition | Iron Concentration | Growth (OD₆₀₀) | This compound Titer (µM) |

| Iron-Replete | 100 µM FeCl₃ | 2.5 ± 0.2 | < 1.0 |

| Iron-Limited | 1 µM FeCl₃ | 1.8 ± 0.3 | 50 ± 10 |

| dnoC Knockout Mutant | 1 µM FeCl₃ | 0.5 ± 0.1 | Not Detected |

| Heterologous Expression | 1 µM FeCl₃ | 2.0 ± 0.2 | 75 ± 15 |

Note: The data presented in this table are hypothetical and intended for illustrative purposes to demonstrate expected trends in siderophore production.

Experimental Protocols

The following sections detail key experimental protocols for the functional analysis of the this compound biosynthetic gene cluster.

Gene Knockout in Corynebacterium propinquum via Homologous Recombination

This protocol describes the generation of a markerless in-frame deletion of a target gene (e.g., dnoC) in C. propinquum using a two-step homologous recombination strategy with a suicide vector containing a counter-selectable marker like sacB.[7][8]

Caption: Workflow for gene knockout in Corynebacterium.

Protocol Steps:

-

Construct the Knockout Plasmid:

-

Amplify by PCR the upstream and downstream regions (approx. 1 kb each) flanking the target gene from C. propinquum genomic DNA.

-

Clone these two fragments into a suicide vector (e.g., pK18mobsacB) on either side of a selectable marker if desired, or ligate them together to create an in-frame deletion construct. The vector should contain the sacB gene for counter-selection.

-

Transform the resulting plasmid into E. coli for propagation and verification by restriction digest and sequencing.

-

-

Transformation into Corynebacterium propinquum :

-

Prepare electrocompetent C. propinquum cells.

-

Electroporate the knockout plasmid into the competent cells.

-

Plate the transformed cells on selective agar (B569324) medium (e.g., Brain Heart Infusion agar with kanamycin) and incubate at 30°C.

-

-

Selection of Single Crossover Mutants:

-

Colonies that grow on the selective medium have likely undergone a single homologous recombination event, integrating the plasmid into the chromosome.

-

Confirm the integration by PCR using primers flanking the integration site.

-

-

Selection of Double Crossover Mutants:

-

Inoculate a confirmed single crossover mutant into non-selective liquid medium and grow overnight to allow for the second recombination event to occur.

-

Plate serial dilutions of the culture onto agar medium containing sucrose (B13894) (e.g., 10% w/v). The sacB gene product, levansucrase, is toxic to Gram-positive bacteria in the presence of sucrose.

-

Colonies that grow on the sucrose-containing medium have likely undergone a second homologous recombination event, excising the plasmid backbone and the sacB gene.

-

-

Screening and Verification:

-

Screen the sucrose-resistant colonies by PCR to identify those with the desired gene deletion. Use primers that bind outside the homologous regions and internal to the deleted region.

-

Sequence the PCR product from the putative knockout mutant to confirm the in-frame deletion.

-

Heterologous Expression of the dno Gene Cluster in Streptomyces albus

This protocol outlines the heterologous expression of the entire dno gene cluster in a suitable Streptomyces host, such as Streptomyces albus, which is often used for the expression of foreign biosynthetic gene clusters.[9][10][11][12][13]

Protocol Steps:

-

Cloning the dno Gene Cluster:

-

Design primers with appropriate overhangs for a chosen cloning method (e.g., Gibson assembly, TAR cloning) to amplify the entire dno gene cluster from C. propinquum genomic DNA.

-

Clone the amplified cluster into a suitable Streptomyces expression vector (e.g., an integrative pSET152-derived vector or a replicative pSG5-derived vector) under the control of a strong constitutive or inducible promoter (e.g., ermEp*).

-

Transform the construct into E. coli for amplification and verification.

-

-

Transformation into Streptomyces albus :

-

Introduce the expression vector into S. albus via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Plate the conjugation mixture on a selective medium (e.g., MS agar with nalidixic acid to counter-select E. coli and apramycin (B1230331) to select for Streptomyces exconjugants).

-

-

Cultivation and Production Analysis:

-

Inoculate the recombinant S. albus strain into a suitable production medium (e.g., a defined medium with low iron content to induce siderophore production).

-

Incubate the culture with shaking at 30°C for 5-7 days.

-

Harvest the culture supernatant by centrifugation.

-

-

Detection of this compound:

-

Perform a Chrome Azurol S (CAS) assay on the culture supernatant to detect the presence of siderophores. A color change from blue to orange/purple indicates siderophore production.

-

For confirmation and quantification, analyze the supernatant by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the retention time and mass spectrum with an authentic standard of this compound if available.

-

Conclusion

The this compound biosynthetic gene cluster from Corynebacterium propinquum represents a fascinating system for studying the biosynthesis of hydroxamate siderophores. This technical guide provides a foundational understanding of the genetic basis of this compound production, a proposed biosynthetic pathway, and detailed methodologies for its functional characterization. The provided protocols for gene knockout and heterologous expression offer a roadmap for researchers to experimentally validate the proposed functions of the dno genes and to potentially engineer the pathway for the production of novel siderophore analogs. Further research in this area will undoubtedly contribute to our broader understanding of microbial iron acquisition and may lead to the development of new therapeutic agents.

References

- 1. Structure and Functional Diversity of GCN5-Related N-Acetyltransferases (GNAT) [mdpi.com]

- 2. L-lysine 6-monooxygenase (NADPH) - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Bacterial GCN5-Related N-Acetyltransferases: From Resistance to Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SPARCLE Architecture Viewer [ncbi.nlm.nih.gov]

- 6. Structure and functions of the GNAT superfamily of acetyltransferases [pubmed.ncbi.nlm.nih.gov]

- 7. New Multiple-Deletion Method for the Corynebacterium glutamicum Genome, Using a Mutant lox Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An update of the suicide plasmid‐mediated genome editing system in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational construction of genome-minimized Streptomyces host for the expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A chromatogram-simplified Streptomyces albus host for heterologous production of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroxynocardamine: A Technical Guide to Its Microbial Producers, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroxynocardamine, a notable member of the hydroxamate siderophore family, plays a crucial role in microbial iron acquisition and has garnered interest for its potential applications in drug development. This technical guide provides an in-depth overview of the bacteria known to produce this compound, their diverse habitats, and the intricate biochemical pathways governing its synthesis. Detailed experimental protocols for the isolation, cultivation, purification, and quantification of this compound are presented, alongside a comprehensive summary of production data. Furthermore, this guide elucidates the regulatory networks that control this compound biosynthesis, offering valuable insights for researchers seeking to understand and manipulate its production for scientific and therapeutic purposes.

This compound-Producing Bacteria and Their Habitats

This compound is primarily produced by bacteria belonging to the phylum Actinobacteria, a group renowned for its prolific production of secondary metabolites. The known producers of this siderophore are found in a variety of ecological niches, from marine environments to the human microbiome.

Table 1: Known this compound-Producing Bacteria and Their Habitats

| Bacterial Species | Genus | Habitat | References |

| Unidentified species | Streptomyces | Marine sponge | [1] |

| Streptomyces sp. | Streptomyces | Marine | |

| Streptomyces anulatus RLA103 | Streptomyces | Not specified | [2] |

| Corynebacterium propinquum | Corynebacterium | Human nasal microbiota | [2] |

| Streptomyces sp. CS-7 | Streptomyces | Mountain soil | [3] |

| Streptomyces rugosispiralis | Streptomyces | Peat swamp forest soil | [3] |

Members of the genus Streptomyces are the most frequently cited producers of this compound. These Gram-positive, filamentous bacteria are ubiquitous in soil and marine sediments, where they play a critical role in organic matter decomposition.[4] Marine sponges, in particular, have been identified as a rich source of Streptomyces species that synthesize this compound.[1]

In a distinct ecological context, Corynebacterium propinquum, a commensal bacterium of the human nasal passages, has also been shown to produce this compound. This discovery highlights the role of siderophore-mediated competition for iron in shaping the composition of the human microbiota.[2] While the genera Nocardia and Rhodococcus are closely related to Streptomyces and are known for their diverse metabolic capabilities, direct evidence for this compound production by these genera is not yet established in the scientific literature.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound proceeds via a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway. This is a distinct mechanism from the large, modular NRPS enzymes responsible for the synthesis of many other peptide-based natural products.[5][6][7]

Biosynthetic Pathway

The core of the this compound biosynthetic pathway involves a series of enzymatic reactions catalyzed by proteins encoded within a dedicated biosynthetic gene cluster (BGC). While the complete enzymatic cascade for this compound is still under investigation, the general steps of NIS pathways are understood. These pathways typically involve enzymes such as monooxygenases, decarboxylases, aminotransferases, and NIS synthetases to assemble the final siderophore structure from precursor molecules.[8]

Regulatory Control

The production of this compound is tightly regulated in response to iron availability. This regulation ensures that the energetically expensive process of siderophore synthesis is only activated under iron-limiting conditions.

In Corynebacterium species, the expression of the this compound BGC is controlled by the Diphtheria toxin repressor (DtxR).[3][9][10][11][12] DtxR is a global regulatory protein that, in the presence of ferrous iron (Fe²⁺), binds to specific DNA sequences (DtxR boxes) in the promoter regions of target genes, thereby repressing their transcription. When iron levels are low, DtxR is inactive, allowing for the expression of the this compound biosynthetic genes.

In Streptomyces, a functionally analogous repressor known as the iron-dependent regulator (IdeR) controls the biosynthesis of siderophores.[8] Similar to DtxR, IdeR senses intracellular iron levels and represses the transcription of siderophore biosynthetic genes when iron is replete.

Experimental Protocols

The following sections provide detailed methodologies for the study of this compound-producing bacteria and the analysis of the siderophore.

Isolation and Cultivation of Producer Bacteria

A general workflow for isolating and cultivating this compound-producing bacteria is outlined below.

Protocol 1: Isolation of Streptomyces from Soil

-

Sample Preparation: Air-dry a soil sample at room temperature for 5-7 days.

-

Serial Dilution: Suspend 1 g of dried soil in 9 mL of sterile saline (0.85% NaCl) and vortex thoroughly. Perform a tenfold serial dilution up to 10⁻⁶.

-

Plating: Plate 100 µL of each dilution onto Actinomycete Isolation Agar (AIA) supplemented with cycloheximide (B1669411) (50 µg/mL) to inhibit fungal growth.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days, observing for the appearance of characteristic chalky, filamentous colonies.

-

Purification: Subculture individual colonies onto fresh AIA plates to obtain pure cultures.

Protocol 2: Cultivation for this compound Production

-

Seed Culture: Inoculate a single colony of the producer strain into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking (200 rpm) for 2-3 days.

-

Production Culture: Inoculate a production medium designed to be iron-deficient with the seed culture (typically 5-10% v/v). A common iron-deficient medium is a modified Bennett's broth or a chemically defined medium with low iron content.

-

Fermentation: Incubate the production culture at 28-30°C with shaking (200 rpm) for 5-10 days. Monitor growth and siderophore production periodically.

Extraction and Purification of this compound

Protocol 3: Solvent Extraction and Chromatographic Purification

-

Harvesting: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the biomass from the supernatant.

-

Extraction: Extract the supernatant twice with an equal volume of ethyl acetate (B1210297). Combine the organic phases.

-

Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.

-

Column Chromatography: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol) and apply it to a silica (B1680970) gel column. Elute the column with a gradient of chloroform (B151607) and methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Final Purification: Pool the fractions containing this compound and perform a final purification step using preparative HPLC with a C18 column.

Quantification of this compound

Protocol 4: Quantitative Analysis by HPLC-MS/MS

-

Sample Preparation: Prepare a standard curve using purified this compound of known concentrations. Prepare culture extracts for analysis by dissolving them in a suitable solvent.

-

HPLC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.

-

-

Quantification: Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Quantitative Production Data

Quantitative data on the production yields of this compound are not extensively reported in the literature. The production levels are highly dependent on the producing strain and the fermentation conditions.

Table 2: this compound Production Data

| Producing Strain | Culture Conditions | Production Yield | References |

| Streptomyces sp. (marine isolate) | Not specified | Data not available | [1] |

| Corynebacterium propinquum | Iron-deficient medium | Qualitatively confirmed | [2] |

| Streptomyces anulatus RLA103 | Not specified | Qualitatively confirmed | [2] |

Note: Further research is required to establish optimized fermentation protocols and quantify the production yields of this compound from various producer strains.

Conclusion

This compound represents a fascinating natural product with significant implications for microbial ecology and potential therapeutic applications. The continued exploration of diverse environments, particularly marine and soil ecosystems, is likely to uncover new bacterial strains with the capacity to produce this and other novel siderophores. A deeper understanding of the biosynthetic and regulatory pathways, coupled with the optimization of fermentation and purification processes, will be crucial for harnessing the full potential of this compound in drug discovery and development. The methodologies outlined in this guide provide a robust framework for researchers to advance our knowledge of this important microbial metabolite.

References

- 1. Cyclic peptides of the nocardamine class from a marine-derived bacterium of the genus Streptomyces [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Characterization of Diphtheria Toxin Repressor (dtxR) Genes Present in Nontoxigenic Corynebacterium diphtheriae Strains Isolated in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, functional characterization, and structural studies of the NRPS-independent siderophore synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The long-overlooked enzymology of a nonribosomal peptide synthetase-independent pathway for virulence-conferring siderophore biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Ironing out siderophore biosynthesis: a review of non-ribosomal peptide synthetase (NRPS)-independent siderophore synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of a DtxR-regulated iron transport and siderophore biosynthesis gene cluster in Corynebacterium diphtheriae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iron-dependent regulation of diphtheria toxin and siderophore expression by the cloned Corynebacterium diphtheriae repressor gene dtxR in C. diphtheriae C7 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

The Sentinel Chelator: Dehydroxynocardamine's Crucial Role in Microbial Iron Acquisition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron, a vital cofactor for numerous cellular processes, is paradoxically scarce in biological environments due to its low solubility. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores—low-molecular-weight, high-affinity iron chelators. This technical guide delves into the core of one such system, focusing on Dehydroxynocardamine (DNC), a hydroxamate-type siderophore produced by various bacteria, notably Corynebacterium propinquum and Streptomyces species.[1] DNC plays a critical role in microbial survival and competition, including in human-associated microbial communities like the nasal microbiota. This document provides a comprehensive overview of the DNC-mediated iron acquisition pathway, its genetic regulation, detailed experimental protocols for its study, and quantitative data where available, serving as a vital resource for researchers in microbiology, infectious disease, and drug development.

This compound: Structure and Iron Chelation

This compound is a cyclic trihydroxamate siderophore. Its structure is characterized by a macrocyclic ring composed of three repeating units of 1-amino-5-hydroxaminopentane and succinic acid. This structure provides three bidentate hydroxamate groups that cooperatively bind to a single ferric iron (Fe³⁺) ion in a highly stable octahedral complex. This high affinity is crucial for sequestering iron from host iron-binding proteins like transferrin and lactoferrin, or from the environment.

While the precise stability constant for the Fe(III)-Dehydroxynocardamine complex has not been empirically determined in the reviewed literature, it is expected to be comparable to that of its close structural and functional analog, Desferrioxamine B (DFOB). The stability constant for the Fe(III)-DFOB complex is exceptionally high, underscoring the tremendous chelating power of this class of siderophores.[2]

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key known and inferred quantitative data for this compound and its analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Molecular Formula | C₂₇H₄₈N₆O₈ | |

| Molecular Weight | 584.7 g/mol | |

| Type | Cyclic trihydroxamate siderophore | |

| Producing Organisms | Corynebacterium propinquum, Streptomyces sp. | [1] |

| Fe(III) Binding Stoichiometry | 1:1 | Inferred |

| Fe(III) Stability Constant (log K) | ~30.6 (inferred from Desferrioxamine B) | [2] |

Table 2: Components of the this compound Biosynthesis and Transport System

| Gene | Protein | Putative Function |

| dnoA | DnoA | Iron-siderophore ABC transporter substrate-binding protein |

| dnoB | DnoB | Aminotransferase class V-fold PLP-dependent enzyme |

| dnoC | DnoC | L-lysine 6-monooxygenase (N-hydroxylase) |

| dnoD | DnoD | GNAT family N-acetyltransferase |

| dnoE | DnoE | Iron ABC transporter permease |

| dnoF | DnoF | Iron ABC transporter permease |

| dnoG | DnoG | ABC transporter ATP-binding protein |

Signaling and Biosynthesis of this compound

The production of this compound is tightly regulated by the availability of iron, a common feature of siderophore biosynthesis pathways. In Corynebacterium species, this regulation is primarily mediated by the Diphtheria toxin repressor (DtxR), a global iron-dependent transcriptional regulator.

The DtxR-Mediated Iron-Sensing Pathway

Under iron-replete conditions, DtxR forms a complex with its corepressor, ferrous iron (Fe²⁺). This activated DtxR homodimer then binds to a specific palindromic operator sequence in the promoter regions of iron-regulated genes, including the dno biosynthetic gene cluster.[1] This binding physically obstructs the binding of RNA polymerase, thereby repressing the transcription of the dno genes and halting DNC synthesis. Conversely, under iron-limiting conditions, the absence of Fe²⁺ prevents DtxR from binding to the operator, leading to the derepression of the dno genes and subsequent production and secretion of DNC.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of DNC is orchestrated by the enzymes encoded within the dno gene cluster. Based on homology to the well-characterized desferrioxamine biosynthetic pathway, the following sequence of enzymatic reactions is proposed:

-

Precursor Generation: The pathway begins with L-lysine.

-

Hydroxylation: DnoC, an L-lysine 6-monooxygenase, hydroxylates the terminal amino group of cadaverine (B124047) (the decarboxylation product of lysine), a critical step in forming the hydroxamate group.

-

Acylation: DnoD, an N-acetyltransferase, acylates the hydroxylated amino group.

-

Peptide Bond Formation and Cyclization: DnoB, an aminotransferase, is likely involved in the iterative condensation of three modified lysine (B10760008) units, followed by cyclization to form the final DNC molecule. The precise mechanism of condensation and cyclization by a single aminotransferase is an area for further investigation, and it's possible other unannotated enzymes are involved.

References

Dehydroxynocardamine: A Technical Overview of its Properties, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroxynocardamine, a cyclic hydroxamate siderophore, has garnered interest within the scientific community for its role in microbial iron acquisition and its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the molecular characteristics, isolation and purification protocols, and known biological activities of this compound. Detailed methodologies for its production in Streptomyces species, subsequent purification, and characterization are presented. Furthermore, its function as a siderophore in iron uptake and its inhibitory effect on Sortase B are discussed, supported by illustrative signaling pathway and experimental workflow diagrams.

Molecular Profile

This compound is a complex macrocyclic peptide with a high affinity for ferric iron. Its fundamental molecular properties are summarized below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C27H48N6O8 | [1] |

| Molecular Weight | 584.7 g/mol | [2] |

| Exact Mass | 584.353363 g/mol | [2] |

| Canonical SMILES | C1CCNC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCC1)O)O | |

| InChI Key | ABHHIGWFFMCQOC-UHFFFAOYSA-N | [1] |

Biosynthesis and Natural Occurrence

This compound was first isolated from a marine-derived bacterium of the genus Streptomyces.[1] More recently, a biosynthetic gene cluster (BGC) responsible for its production has been identified in Corynebacterium propinquum, a common inhabitant of the human nasal microbiota.[3] The presence of this siderophore in the nasal cavity suggests a role in microbial competition and shaping the nasal microbiome through iron sequestration.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

The following protocol is a generalized procedure for the isolation and purification of this compound from a culture of a producing Streptomyces strain, based on methods for similar microbial metabolites.[4]

3.1.1. Fermentation

-

Seed Culture: Inoculate a loopful of a this compound-producing Streptomyces sp. into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 broth). Incubate at 28°C for 2-3 days on a rotary shaker at 200 rpm.

-

Production Culture: Transfer the seed culture (5-10% v/v) into a larger fermentation vessel containing a production medium formulated to induce secondary metabolite production. Iron-limiting conditions can enhance siderophore production.[4] Incubate at 28°C for 5-7 days with vigorous aeration and agitation.

3.1.2. Extraction

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3. Purification

-

Solid-Phase Extraction (SPE): The crude extract can be fractionated using a C18 SPE column with a stepwise gradient of methanol (B129727) in water (e.g., 25%, 50%, 75%, and 100% methanol) to separate compounds based on polarity.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, subject the fraction containing this compound to preparative HPLC.[5][6]

-

Column: C18 reversed-phase column (e.g., 10 µm particle size, 21.2 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The specific gradient should be optimized based on analytical HPLC runs.

-

Detection: UV detector at a wavelength of approximately 210-220 nm.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

-

-

Purity Analysis: Assess the purity of the final compound using analytical HPLC. A purity of >98% is often achievable.[5]

Structural Characterization

The structure of this compound is confirmed using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the complete chemical structure and assign all proton and carbon signals.[2][8]

Sortase B Inhibition Assay

This compound has been reported to exhibit weak inhibitory activity against Sortase B (SrtB), a bacterial transpeptidase involved in virulence.[9] The following is a generalized fluorescence resonance energy transfer (FRET)-based assay protocol to assess SrtB inhibition.[10][11]

-

Reagents:

-

Purified SrtB enzyme.

-

A FRET-based peptide substrate for SrtB (e.g., containing a fluorophore and a quencher).

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5).

-

This compound (dissolved in a suitable solvent like DMSO).

-

-

Procedure:

-

In a 96-well microplate, add the SrtB enzyme to the assay buffer.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Biological Activity and Signaling Pathways

Iron Acquisition

The primary biological function of this compound is to act as a siderophore, a small molecule that chelates ferric iron (Fe³⁺) from the environment and transports it into the bacterial cell.[12] This process is crucial for bacterial survival in iron-limited conditions, such as within a host organism.

Inhibition of Sortase B

Sortases are a family of cysteine transpeptidases found in Gram-positive bacteria that anchor surface proteins to the cell wall peptidoglycan. These surface proteins are often crucial for virulence, making sortases attractive targets for the development of anti-virulence drugs.[13] this compound has shown weak inhibitory activity against Sortase B, an enzyme involved in iron acquisition in some bacteria.[9] While the exact mechanism of inhibition by this compound is not fully elucidated, it represents a potential starting point for the development of more potent inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for the production, isolation, and characterization of this compound.

References

- 1. npatlas.org [npatlas.org]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. Activation of Inhibitors by Sortase Triggers Irreversible Modification of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Microbial Iron Uptake | Alison Butler Lab | Chemistry & Biochemistry | UC Santa Barbara [labs.chem.ucsb.edu]

- 13. Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biosynthetic Profile of Dehydroxynocardamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Dehydroxynocardamine, a cyclic hydroxamate siderophore. The document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its biosynthetic pathway and analytical workflow.

Molecular and Spectroscopic Data

This compound is a siderophore produced by bacteria, notably from the genus Streptomyces and Corynebacterium.[1][2] Its primary role is to chelate iron from the environment for microbial uptake. The fundamental properties of this compound are summarized below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₈N₆O₈ | [2][3] |

| Molecular Weight (Da) | 584.7 | [3] |

| Exact Mass (Da) | 584.353363 | [3][4] |

| Origin | Streptomyces sp., Corynebacterium propinquum | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of this compound. While complete spectral assignments require access to the full dataset, the following ¹³C NMR chemical shifts have been reported in the literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in CD₃OD |

| Data requires full spectrum access | Refer to cited literature |

Note: The data is based on analysis performed in Methanol-d4 (CD₃OD). The original study should be consulted for full spectral data and assignments.[3] The original isolation and characterization were reported by Lee, H.S., et al. in the Journal of Natural Products, 2005, 68(4), 623-625.[2][3] Predicted ¹H and ¹³C NMR spectra in D₂O are also available in public databases for theoretical comparison.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound. Electrospray ionization (ESI) is a common technique for this class of molecules.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Method |

| [M+H]⁺ | 585.3612 | Data specific to individual experiment | HRESIMS |

Note: Mass spectrometry has been used to identify single- and double-charged states of this compound and its analogs in complex mixtures.[1]

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Specific UV-Vis and IR spectra for this compound are not extensively detailed in publicly available literature. However, based on its molecular structure, characteristic absorptions can be predicted.

-

UV-Vis: As a siderophore, its UV-Vis spectrum is expected to change significantly upon chelation with Fe(III), which typically forms a reddish-brown complex with a broad absorption band around 450 nm. The apo-siderophore itself is not expected to have strong absorption in the visible range but may show absorbance in the UV range (200-300 nm) due to the amide chromophores.[6][7]

-

IR: The IR spectrum would be dominated by characteristic functional group frequencies. Key expected absorptions include O-H stretching from the hydroxamate groups (~3300 cm⁻¹), C-H stretching from the alkyl chains (~2900 cm⁻¹), and strong C=O stretching from the amide bonds (~1650 cm⁻¹).[8][9]

Experimental Protocols

The following sections describe generalized but detailed methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.[10][11][12]

Isolation and Purification

-

Fermentation and Extraction: The producing organism (e.g., Streptomyces sp.) is cultivated in an iron-deficient medium to induce siderophore production.[11] The culture broth is separated from the biomass by centrifugation. The supernatant is then extracted with an organic solvent, such as n-butanol, to partition the siderophore from the aqueous medium.[12]

-

Chromatographic Purification: The crude butanolic extract is subjected to multiple rounds of chromatography. A typical workflow involves:

-

Flash Chromatography: Initial separation on a C18-functionalized silica (B1680970) gel column using a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) to yield semi-pure fractions.[10]

-

High-Performance Liquid Chromatography (HPLC): Final purification of the target fractions is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column to yield pure this compound.[12]

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A 1-5 mg sample of pure this compound is dissolved in ~0.5 mL of a deuterated solvent (e.g., CD₃OD).

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

-

Mass Spectrometry:

-

Instrumentation: High-resolution mass spectra are obtained using an ESI source coupled to a high-resolution analyzer like a Q-Exactive Orbitrap or a Time-of-Flight (TOF) mass spectrometer.[12]

-

Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused directly or analyzed via LC-MS. Data is acquired in positive ion mode to observe the [M+H]⁺ ion.

-

-

UV-Vis Spectroscopy:

-

Procedure: The sample is dissolved in a UV-transparent solvent like methanol (B129727) or water. The absorbance spectrum is recorded from 200 to 800 nm using a spectrophotometer.[6]

-

-

Infrared (IR) Spectroscopy:

-

Procedure: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of the solid sample. Spectra are collected over the range of 4000–500 cm⁻¹.[9]

-

Visualizations: Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound is governed by a dedicated Biosynthetic Gene Cluster (BGC). The cluster in Corynebacterium propinquum contains genes for both the synthesis of the molecule and its transport.[1] The pathway relies on enzymes encoded by the dno gene cluster.

Caption: Biosynthetic gene cluster for this compound production.

Analytical Workflow for Structural Elucidation

The characterization of a natural product like this compound follows a systematic workflow, integrating separation science with multiple spectroscopic techniques to unambiguously determine its chemical structure.

Caption: Workflow for isolation and structural analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. npatlas.org [npatlas.org]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. NP-MRD: Showing NP-Card for this compound (NP0005838) [np-mrd.org]

- 6. Characterization of Streptomyces Isolates with UV, FTIR Spectroscopy and HPLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Surface of cytochrome c: infrared spectroscopy of carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

Dehydroxynocardamine Synthesis Pathway in Stre-pto-my-ces: A Technical Guide

Abstract

Dehydroxynocardamine, a member of the desferrioxamine family of siderophores, is a crucial molecule for iron acquisition in Streptomyces. Its biosynthesis is a non-ribosomal peptide synthetase (NRPS)-independent pathway orchestrated by the des gene cluster. This technical guide provides an in-depth exploration of the this compound synthesis pathway, detailing the genetic and enzymatic components, regulatory mechanisms, and relevant experimental methodologies. This document is intended for researchers, scientists, and drug development professionals working with Streptomyces and interested in siderophore biosynthesis and iron metabolism.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of secondary metabolites, including a vast array of antibiotics and other bioactive compounds. To thrive in iron-limited environments, Streptomyces species synthesize and secrete high-affinity iron chelators known as siderophores. This compound belongs to the hydroxamate class of siderophores, specifically the desferrioxamine family. These molecules play a critical role in scavenging ferric iron (Fe³⁺) from the environment and transporting it into the cell. The biosynthetic machinery for this compound is encoded within the highly conserved des gene cluster, which directs a pathway distinct from the well-characterized non-ribosomal peptide synthetase (NRPS) systems. Understanding this pathway is crucial for elucidating the mechanisms of iron homeostasis in Streptomyces and may offer targets for the development of novel antimicrobial agents or tools for bioremediation.

The this compound Synthesis Pathway

The biosynthesis of this compound from L-lysine is a multi-step enzymatic process encoded by the des gene cluster, which typically comprises four key genes: desA, desB, desC, and desD.[1][2] This pathway is independent of NRPS machinery.[2]

The core enzymatic steps are as follows:

-

Lysine Decarboxylation: The pathway initiates with the decarboxylation of L-lysine to produce cadaverine (B124047). This reaction is catalyzed by the pyridoxal-dependent decarboxylase, DesA .[2][3]

-

Cadaverine Hydroxylation: The resulting cadaverine undergoes N-hydroxylation to yield N-hydroxycadaverine. This step is mediated by the monooxygenase, DesB .[2][3]

-

N-acylation of N-hydroxycadaverine: The N-hydroxycadaverine intermediate is then acylated. This reaction is catalyzed by the acetyltransferase, DesC , which can utilize succinyl-CoA to form N-succinyl-N-hydroxycadaverine.[2][3]

-

Assembly of the Siderophore: The final assembly of the this compound molecule is carried out by the siderophore biosynthetic enzyme, DesD . This enzyme catalyzes the condensation of three molecules of N-succinyl-N-hydroxycadaverine to form the final cyclic tris-hydroxamate siderophore.[2]

Regulation of this compound Synthesis

The production of this compound is tightly regulated in response to intracellular iron concentrations. The primary regulator of the des gene cluster is the Divalent metal-dependent Regulator, DmdR1.[1][3]

Under iron-replete conditions, Fe²⁺ acts as a co-repressor, binding to DmdR1. The Fe²⁺-DmdR1 complex then binds to a specific DNA sequence known as the "iron box," which is located in the promoter region of the desA gene.[1] This binding physically blocks the transcription of the des operon, thereby repressing the synthesis of this compound.

Conversely, under iron-limiting conditions, Fe²⁺ dissociates from DmdR1. The apo-DmdR1 is unable to bind to the iron box, leading to the de-repression of the des operon. This allows for the transcription of the desA, desB, desC, and desD genes and subsequent synthesis of this compound to scavenge for iron.[1][3]

References

The Ecological Significance of Dehydroxynocardamine: A Siderophore's Role in Soil Microbial Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and competitive microbial landscape of the soil, the acquisition of essential nutrients is a primary determinant of survival and ecological success. Iron, a critical cofactor for numerous enzymatic processes, is abundant in the Earth's crust but often exists in sparingly soluble forms, limiting its bioavailability. To overcome this challenge, many microorganisms have evolved sophisticated strategies to scavenge iron, among which the production of high-affinity iron-chelating molecules known as siderophores is paramount. This technical guide delves into the biological function of dehydroxynocardamine, a notable hydroxamate-type siderophore, and its profound impact on soil ecology.

This compound, a cyclic peptide siderophore, is produced by various soil-dwelling bacteria, particularly species of Streptomyces and Corynebacterium.[1][2] Its primary role is to sequester ferric iron (Fe³⁺) from the environment and transport it into the microbial cell, thereby facilitating vital metabolic processes. This iron-scavenging capability not only supports the growth of the producing organism but also influences the surrounding microbial community by creating an iron-limited environment for competitors. This guide will provide a comprehensive overview of the function of this compound, including its role in microbial competition, its biosynthetic pathway, and the mechanisms of its uptake and iron release. Furthermore, it will present key quantitative data, detailed experimental protocols for its study, and visual representations of the associated biological pathways.

Quantitative Data on Siderophore Activity

The efficacy of a siderophore is largely determined by its affinity for iron and its ability to inhibit the growth of competing microorganisms. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and structurally similar siderophore, nocardamine (B1208791), provides valuable insights.

Table 1: Iron Affinity and Bioactivity of Nocardamine (as an analogue for this compound)

| Parameter | Value | Organism/Target | Reference(s) |

| Iron (Fe³⁺) Stability Constant | 10³⁰.⁶ - 10³² M⁻¹ | In vitro | [3][4][5] |

| Minimum Inhibitory Concentration (MIC) | Not Available | Staphylococcus epidermidis | |

| Concentration in Soil | Not Quantified | Various soil samples |

Note: The iron stability constant for nocardamine is exceptionally high, indicating a very strong binding affinity for ferric iron. This high affinity allows the producing organism to effectively compete for and acquire iron even in environments where it is scarce. The MIC value would provide a direct measure of its antimicrobial potency by iron sequestration. The concentration in soil would offer insights into its ecological relevance in situ. Further research is needed to establish these specific values for this compound.

Biological Function in Soil Ecology

The primary biological function of this compound in soil ecology revolves around two interconnected processes: iron acquisition for the producing microorganism and microbial competition through iron deprivation.

Iron Acquisition

This compound is secreted into the extracellular environment where it binds with high affinity to insoluble ferric iron (Fe³⁺), forming a soluble this compound-Fe³⁺ complex. This complex is then recognized by specific receptors on the cell surface of the producing bacterium and transported into the cytoplasm. Inside the cell, the iron is released from the siderophore, typically through a reductive mechanism that converts Fe³⁺ to Fe²⁺, for which the siderophore has a much lower affinity. The now iron-free this compound can be recycled back out of the cell to chelate more iron. This process ensures a steady supply of this essential nutrient, enabling the bacterium to thrive in iron-limited soil environments.

Microbial Competition

By efficiently sequestering the available iron, bacteria producing this compound can significantly reduce the concentration of this essential nutrient in their immediate vicinity. This creates a highly competitive, iron-poor microenvironment that can inhibit the growth of other microorganisms that are less efficient at iron acquisition or that lack the specific receptors to utilize the this compound-Fe³⁺ complex.[1] This "iron warfare" is a key mechanism of microbial antagonism and plays a crucial role in shaping the structure and dynamics of soil microbial communities. For instance, the production of this compound by Corynebacterium propinquum has been shown to inhibit the growth of Staphylococcus epidermidis.[1]

Signaling Pathways and Regulation

The production of this compound is a tightly regulated process, induced under conditions of iron starvation. The biosynthesis is governed by a specific biosynthetic gene cluster (BGC).

Caption: Regulation of this compound biosynthesis by the DtxR repressor in response to iron availability.

In many bacteria, the expression of siderophore biosynthetic genes is controlled by a global iron-responsive regulator, such as the Diphtheria toxin repressor (DtxR) in Corynebacterium or the Ferric uptake regulator (Fur) in other bacteria. Under iron-replete conditions, this repressor protein binds to Fe²⁺ as a cofactor and attaches to a specific DNA sequence (the "iron box") in the promoter region of the siderophore biosynthetic genes, blocking their transcription. When iron levels are low, the repressor is in its apo-form (without bound iron), which has a low affinity for the DNA binding site. This allows for the transcription of the biosynthetic genes and the subsequent production of this compound.

Experimental Protocols

The study of this compound and its biological functions involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Detection of Siderophore Production using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the principle that siderophores will remove iron from a blue-colored iron-CAS-dye complex, resulting in a color change to orange/yellow.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

-

Nutrient agar (B569324) or other suitable growth medium

-

Sterile Petri dishes, glassware, and water

Procedure:

-

Preparation of CAS solution:

-

Dissolve 60.5 mg of CAS in 50 ml of deionized water.

-

In a separate beaker, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

-

Slowly mix the CAS and HDTMA solutions while stirring.

-

-

Preparation of iron solution:

-

Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

-

Preparation of CAS assay solution:

-

While stirring vigorously, slowly add the iron solution to the CAS/HDTMA mixture. The solution will turn from orange to dark blue. Autoclave this solution.

-

-

Preparation of PIPES buffer:

-

Prepare a 1 M PIPES buffer solution and adjust the pH to 6.8 with concentrated NaOH. Autoclave.

-

-

Preparation of CAS agar plates:

-

Prepare the desired growth medium (e.g., nutrient agar) and autoclave.

-

Cool the agar to approximately 50°C.

-

Aseptically add the CAS assay solution and PIPES buffer to the molten agar to final concentrations of 10% (v/v) and 10% (v/v), respectively.

-

Mix gently to avoid bubbles and pour into sterile Petri dishes.

-

-

Inoculation and incubation:

-

Inoculate the test bacteria onto the center of the CAS agar plates.

-

Incubate the plates at the optimal growth temperature for the bacteria for 24-72 hours.

-

-

Observation:

-

A color change from blue to orange or yellow around the bacterial colony indicates siderophore production. The diameter of the halo can be measured as a semi-quantitative indication of the amount of siderophore produced.

-

Protocol 2: Co-culture Inhibition Assay to Assess Microbial Competition

This assay is used to determine the ability of a siderophore-producing bacterium to inhibit the growth of a competitor strain.

Materials:

-

Siderophore-producing bacterial strain (e.g., Corynebacterium propinquum)

-

Competitor bacterial strain (e.g., Staphylococcus epidermidis)

-

Appropriate solid growth medium (e.g., Tryptic Soy Agar)

-

Sterile Petri dishes

Procedure:

-

Prepare and pour the growth medium into sterile Petri dishes.

-

Inoculate a single streak of the siderophore-producing bacterium down the center of the agar plate.

-

Incubate the plate at the optimal growth temperature for the producer strain for 24-48 hours to allow for siderophore diffusion into the agar.

-

After the initial incubation, streak the competitor bacterium perpendicular to, but not touching, the initial streak of the producer strain.

-

Incubate the plate for a further 24-48 hours at the optimal growth temperature for the competitor strain.

-

Observe for a zone of growth inhibition of the competitor strain in the vicinity of the producer strain's growth. The width of this zone indicates the strength of the inhibitory effect.

Protocol 3: Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from a bacterial culture.

Materials:

-

Liquid culture of the this compound-producing bacterium grown in an iron-deficient medium.

-

Ethyl acetate (B1210297) or other suitable organic solvent.

-

Rotary evaporator.

-

Silica (B1680970) gel for column chromatography.

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

-

Extraction:

-

Grow the producing bacterium in a large volume of iron-limited liquid medium to induce siderophore production.

-

Centrifuge the culture to separate the cells from the supernatant.

-

Extract the supernatant multiple times with an equal volume of ethyl acetate.

-

Pool the organic extracts and concentrate them to dryness using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

-

Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the components of the extract.

-

Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and concentrate them.

-

For final purification, subject the concentrated fraction to preparative HPLC on a C18 column.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Experimental Workflows and Signaling Pathways

Visualizing the complex biological processes involved in the function of this compound can aid in understanding the intricate relationships between different components.

References

Dehydroxynocardamine: A Key Mediator of Bacterial Antagonism Through Iron Sequestration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroxynocardamine, a cyclic hydroxamate siderophore, plays a significant role in mediating bacterial antagonism, primarily through the mechanism of iron sequestration. Produced by various bacteria, notably Corynebacterium propinquum and species of Streptomyces, this high-affinity iron chelator effectively inhibits the growth of competing microorganisms, such as Staphylococcus epidermidis, by limiting their access to the essential nutrient, iron. This technical guide provides a comprehensive overview of this compound, its biosynthesis, mechanism of action, and the experimental methodologies used to study its antagonistic properties. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development exploring novel antimicrobial strategies.

Introduction

In the competitive microbial world, bacteria have evolved diverse strategies to outcompete their neighbors for limited resources. One such strategy is the production of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron (Fe³⁺) from the environment. Iron is a critical cofactor for numerous essential enzymatic reactions, and its availability is often a limiting factor for bacterial growth. This compound is a notable siderophore that exemplifies this competitive strategy, demonstrating potent antagonistic activity against other bacteria by inducing iron starvation. Understanding the biology of this compound provides insights into microbial ecology and presents opportunities for the development of novel anti-infective agents that target bacterial iron acquisition systems.

Mechanism of Action: Iron Sequestration